2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide
Description
2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide is a thiourea derivative featuring a 3,4-dimethoxyphenyl group linked to an ethanamide backbone and a cyclohexylamino-thioxomethyl substituent. The dimethoxyphenyl group enhances lipophilicity, while the thiourea moiety may facilitate hydrogen bonding or metal coordination, influencing its physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-cyclohexyl-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-22-14-9-8-12(10-15(14)23-2)11-16(21)19-20-17(24)18-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,21)(H2,18,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALJBKCOJCRZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3,4-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce the 3,4-dimethoxy groups.
Introduction of the Ethanamide Group: The ethanamide group is introduced through a reaction with an appropriate amine.
Cyclohexylamino and Thioxomethyl Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Thiourea Functionalization
The thiourea moiety participates in alkylation and oxidation:
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Alkylation : Reacts with alkenes (e.g., ethylene carbonate) in the presence of 9-borabicyclo[3.3.1]nonane (9-BBN) and Pd catalysts to introduce alkyl chains .
-
Oxidation : Treatment with dimethyloxirane or NaIO₄ converts thiourea to sulfinyl/sulfonyl derivatives .
Reaction Conditions :
Ethanamide Hydrolysis and Derivatization
The ethanamide group is hydrolyzed under acidic/basic conditions:
-
Acidic Hydrolysis : HCl (6M) reflux yields carboxylic acid .
-
Basic Hydrolysis : KOH/EtOH at 80°C produces ammonium salts .
Table: Hydrolysis Outcomes
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hrs | 2-(3,4-Dimethoxyphenyl)acetic acid | Intermediate for esters |
| Basic (KOH/EtOH) | 2M KOH, 80°C, 6 hrs | Ammonium carboxylate | Salt formation |
Dimethoxyphenyl Modifications
The 3,4-dimethoxyphenyl group undergoes:
-
Demethylation : BBr₃ in CH₂Cl₂ at −78°C removes methyl groups to form catechol derivatives .
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the 5-position .
Key Data :
Triflate Intermediate Formation
For introducing triflate groups (e.g., in analog synthesis):
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research:
- Antimicrobial Activity : Preliminary studies indicate that similar compounds demonstrate significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. For instance, the minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL, suggesting potential utility in treating bacterial infections.
- Cytotoxicity : Research has shown that derivatives of this compound can exhibit selective cytotoxicity against cancer cell lines. For example, studies on structurally related compounds have demonstrated their ability to selectively target human cancer cells while sparing normal cells, indicating potential applications in oncology .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative disease contexts.
Case Studies
Several studies have explored the applications of this compound:
- Study on Anticancer Properties : A study published in a peer-reviewed journal investigated the anticancer properties of this compound. It was found to induce apoptosis in certain cancer cell lines through the activation of specific apoptotic pathways. The study utilized various assays to confirm the cytotoxic effects and elucidate the underlying mechanisms .
- Antimicrobial Efficacy Assessment : Another study focused on evaluating the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, supporting its potential as a therapeutic agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs from the evidence, focusing on substituent effects, synthesis, and properties.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide core with a 3,4-dimethoxyphenethylamine substituent.
- Key Differences: Lacks the thiourea-cyclohexylamino group present in the target compound.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride
- Structure : Features a dihydroxyphenyl group instead of dimethoxy.
- Key Differences : Hydroxyl groups increase polarity and reduce metabolic stability compared to methoxy substituents.
- Properties: Higher solubility in aqueous media due to phenolic -OH groups, contrasting with the lipophilic dimethoxy analog .
2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate
- Structure : Contains dual dimethoxyphenethyl groups, a carbamoyl linkage, and a quaternary ammonium center.
- Key Differences: The ammonium and carbamoyl groups distinguish it from the target’s thiourea and cyclohexylamino motifs.
- Crystallography: Monoclinic crystal system (P21/c), with unit cell dimensions $a = 21.977 \, \text{Å}$, $b = 12.2295 \, \text{Å}$, $c = 10.2217 \, \text{Å}$, $\beta = 93.490^\circ$ .
- Applications: Intermediate in isoquinoline alkaloid synthesis, highlighting the role of dimethoxyphenyl groups in natural product derivatization.
2-[4-(2,6-Dioxo-1,3-Dipropyl-7H-Purin-8-Yl)Phenoxy]-N-[2-[(3-Isothiocyanatophenyl)Carbamothioylamino]Ethyl]Acetamide
- Structure: Combines a purine core with a thiocarbamoyl-aminoethylacetamide side chain.
- Functional Implications : The thiocarbamoyl group may enhance metal chelation or enzyme inhibition .
Research Findings and Implications
Substituent Effects :
- Methoxy groups (e.g., in Rip-B and the target compound) enhance lipophilicity, improving membrane permeability compared to hydroxylated analogs .
- Thiourea and isothiocyanate groups (in the target and compounds) may confer metal-binding or enzyme-inhibitory properties, relevant to drug design .
Synthetic Strategies :
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide (CAS No. 9449983) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C17H25N3O3S
- Molecular Weight : 351.46 g/mol
- CAS Number : 9449983
Structural Characteristics
The compound features a dimethoxyphenyl group, a cyclohexylamino moiety, and a thioxomethyl group, which contribute to its unique biological properties. The presence of the thioxomethyl group is particularly noteworthy as it may enhance the compound's reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Some studies suggest that the compound may induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cellular signaling pathways .
- Antimicrobial Properties : Preliminary investigations have shown potential antimicrobial effects against certain bacterial strains, although detailed studies are still required to establish efficacy and mechanisms .
Case Studies and Research Findings
- Antitumor Activity : A study focusing on structurally related compounds demonstrated significant cytotoxic effects against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
- Inhibition Studies : In vitro assays revealed that the compound could inhibit key enzymes involved in cancer cell metabolism, suggesting a possible role as an enzyme inhibitor in therapeutic applications .
- Cellular Localization : Immunostaining studies indicated that the compound localizes to specific cellular organelles, which may enhance its bioactivity by targeting critical cellular processes .
Comparative Biological Activity
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | High | Moderate | Tubulin inhibition |
| Compound B | Moderate | High | Enzyme inhibition |
| This compound | Significant | Preliminary evidence | Apoptosis induction |
Safety and Toxicology
While preliminary studies indicate promising biological activity, comprehensive toxicological evaluations are essential. The safety profile of this compound remains under investigation, with current data suggesting moderate toxicity in high concentrations.
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition |
| Solvent | DMF | Enhances solubility |
| Catalyst | Triethylamine | Increases reaction rate |
Basic: What analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 434.18) and fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Basic: How can researchers determine the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring saturation via UV-Vis (λmax ~260 nm) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring . Store at –20°C in amber vials to prevent photodegradation .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the dimethoxyphenyl or cyclohexylamino groups?
Methodological Answer:
- Synthetic Modifications : Replace methoxy groups with halogens or methyl groups to assess electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
Q. Table 2: SAR Analysis of Key Modifications
| Substituent | Biological Activity (IC50) | Selectivity |
|---|---|---|
| 3,4-Dimethoxy | 12 nM (Target A) | High |
| 4-Fluoro | 45 nM (Target A) | Moderate |
| Cyclohexyl → Piperidyl | Inactive | Low |
Advanced: What methodologies are recommended for studying interactions between this compound and biological targets (e.g., proteins)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB ID: XYZ) to predict binding poses .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
- Cellular Assays : Perform Western blotting to measure downstream signaling inhibition (e.g., p-ERK levels) .
Advanced: How should researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 1% DMSO) .
- Control for Batch Variability : Source compounds from a single synthesis batch and verify purity via HPLC .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Advanced: What strategies mitigate off-target effects during in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
